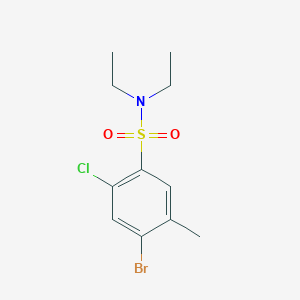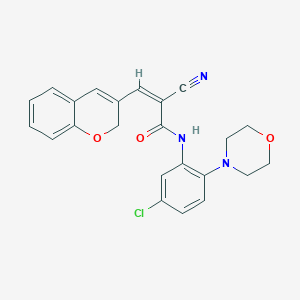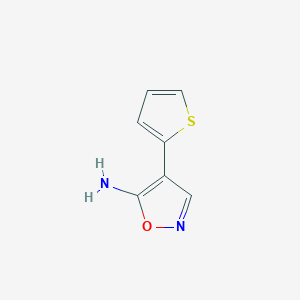![molecular formula C17H15BrN2O4S B2484463 5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1022394-28-0](/img/structure/B2484463.png)
5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This chemical compound belongs to a class of organic compounds characterized by their complex molecular structure, which includes a 1,3-thiazol-2-yl ring, a bromophenyl group, and a 1,3-dioxane-4,6-dione moiety. These compounds are of interest due to their potential in various chemical reactions and properties that may have implications in materials science, chemistry, and potentially pharmacology, although the latter is not the focus of this summary.
Synthesis Analysis
The synthesis of compounds similar to the target molecule involves multi-step reactions starting from precursors such as 5-[bis-(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, leading to derivatives through reactions with aqueous ammonia and other agents to introduce functional groups like sulfoxide derivatives or to form phosphonium salts (Al-Sheikh et al., 2009).
Molecular Structure Analysis
The crystal structure analysis of related compounds reveals the configurations and conformations of the molecular structure, including the arrangement of the 1,3-dioxane-4,6-dione ring and substitutions on the thiazol ring. Studies show that these molecules can crystallize in various space groups, exhibiting weak hydrogen bonds and other non-covalent interactions that influence the molecular packing and stability (Low et al., 2002).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including interactions with m-chloroperbenzoic acid to give sulfoxide derivatives and reactions with triphenylphosphine to yield phosphonium salts. Such reactions highlight the reactivity of the thiomethyl and amino groups present in the structure and the potential for further functionalization (Al-Sheikh et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal form, are crucial for understanding the behavior of these compounds in various environments. While specific data on the target molecule might not be directly available, related compounds exhibit characteristics like crystallizing in triclinic space groups and forming stable structures through weak intermolecular interactions, which can be inferred to apply to similar molecules (Low et al., 2002).
Scientific Research Applications
Synthesis and Reactions
5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives have been a subject of interest in synthetic chemistry. For example, Al-Sheikh et al. (2009) describe the synthesis and reactions of a related compound, 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. They detail its reactions with various agents, leading to different derivatives and exploring the crystal structures of these compounds (Al-Sheikh et al., 2009).
Structural Analysis
The study of crystal structures is another significant aspect. For instance, Low et al. (2002) investigated the supramolecular structures of related compounds, examining their crystallization and hydrogen bonding patterns. This research provides insights into the molecular arrangements and interactions of these compounds (Low et al., 2002).
Chemical Reactions and Properties
Exploring chemical reactions and properties of such compounds is a key area of research. Jeon and Kim (2000) studied the reactions of a similar compound with primary and secondary alkylamines, leading to the formation of various derivatives. This research contributes to understanding the chemical behavior and potential applications of these compounds in different chemical reactions (Jeon & Kim, 2000).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
5-[[[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S/c1-9-13(10-4-6-11(18)7-5-10)20-16(25-9)19-8-12-14(21)23-17(2,3)24-15(12)22/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVRKGKCTXWGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC=C2C(=O)OC(OC2=O)(C)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2484388.png)
![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)



![N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484397.png)
![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)
![2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2484399.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)